3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole
Overview
Description
3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H8ClFN2 and its molecular weight is 210.63 g/mol. The purity is usually 95%.
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Biological Activity
3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects, supported by various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, this compound demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's efficacy was comparable to standard anti-inflammatory drugs such as indomethacin .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |
---|---|---|
This compound | 0.15 | 0.12 |
Indomethacin | 0.10 | 0.09 |
Anti-cancer Activity
The anti-cancer potential of this compound has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed an IC50 value of approximately 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .
Case Study: MCF-7 Cell Line
In a specific case study, the compound was tested alongside other pyrazole derivatives. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death .
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.08 |
Other Pyrazole Derivative | MCF-7 | 0.26 |
Doxorubicin | MCF-7 | 0.05 |
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrazole derivatives, particularly their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The compound showed promising results as a MAO-B inhibitor with an IC50 value comparable to established inhibitors like rasagiline .
Table 3: MAO Inhibition by Pyrazole Derivatives
Compound Name | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |
---|---|---|
This compound | 12 | 8 |
Rasagiline | 10 | 6 |
The biological activities of this compound are largely attributed to its structural features that facilitate interactions with target enzymes and receptors:
- Inhibition of COX Enzymes : The chloromethyl and fluorophenyl groups enhance binding affinity to COX enzymes, leading to reduced inflammatory mediators.
- Induction of Apoptosis : Activation of caspases suggests that this compound triggers apoptotic pathways in cancer cells.
- Monoamine Oxidase Inhibition : The compound's ability to inhibit MAO enzymes contributes to its neuroprotective effects, potentially alleviating symptoms associated with neurodegenerative disorders.
Properties
IUPAC Name |
3-(chloromethyl)-1-(3-fluorophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-7-9-4-5-14(13-9)10-3-1-2-8(12)6-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKLQHXSMUHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243203 | |
Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-19-3 | |
Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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